3-azido-2-bromopyridine
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Overview
Description
3-Azido-2-bromopyridine is a heterocyclic organic compound that contains both azido and bromo functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where 2-bromopyridine is treated with sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds via the displacement of the bromine atom by the azido group, resulting in the formation of 3-azido-2-bromopyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry techniques may also be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Azido-2-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Sodium Azide:
Palladium Catalysts: Employed in reduction reactions.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Aminopyridines: Formed by the reduction of the azido group.
Triazoles: Formed by cycloaddition reactions with alkynes.
Scientific Research Applications
3-Azido-2-bromopyridine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing triazole moieties which have antimicrobial and anticancer properties.
Organic Synthesis: Serves as a versatile building block for the construction of complex molecules through various substitution and cycloaddition reactions.
Material Science: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-azido-2-bromopyridine in chemical reactions involves the reactivity of the azido and bromo groups. The azido group can act as a nucleophile or participate in cycloaddition reactions, while the bromo group can undergo nucleophilic substitution. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating the formation of diverse chemical products .
Comparison with Similar Compounds
Similar Compounds
3-Azido-2-chloropyridine: Similar in structure but contains a chlorine atom instead of a bromine atom.
3-Azido-2-fluoropyridine: Contains a fluorine atom instead of a bromine atom.
3-Azido-2-iodopyridine: Contains an iodine atom instead of a bromine atom.
Uniqueness
3-Azido-2-bromopyridine is unique due to the specific reactivity of the bromine atom, which can be more easily displaced in nucleophilic substitution reactions compared to chlorine or fluorine. This makes it a valuable intermediate in organic synthesis, allowing for the efficient introduction of various functional groups .
Properties
CAS No. |
1212822-03-1 |
---|---|
Molecular Formula |
C5H3BrN4 |
Molecular Weight |
199 |
Purity |
95 |
Origin of Product |
United States |
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